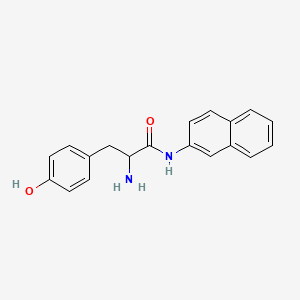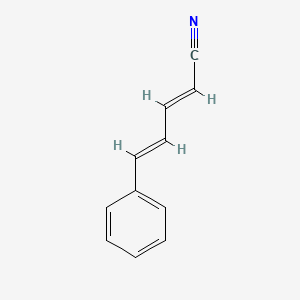
5-Phenylpenta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpenta-2,4-dienenitrile is an organic compound characterized by a conjugated diene system and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpenta-2,4-dienenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid . This reaction can yield various products depending on the specific conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-Phenylpenta-2,4-dienenitrile has several scientific research applications:
Organic Electronics: The compound is used as an emitting material in organic electroluminescent devices
Materials Science: The compound’s conjugated diene system allows for the development of materials with specific electronic and optical properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 5-Phenylpenta-2,4-dienenitrile in organic electronics involves its ability to emit light when excited by an electric current. The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in this process . Upon excitation, electrons transition from the HOMO to the LUMO, resulting in the emission of light.
Comparación Con Compuestos Similares
Similar Compounds
2-Anilino-5-phenylpenta-2,4-dienenitrile: This compound is similar in structure but contains an aniline group, which affects its electronic properties.
5-Phenylpenta-2,4-dienoic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
5-Phenylpenta-2,4-dienenitrile is unique due to its combination of a conjugated diene system and a nitrile group. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Propiedades
Número CAS |
14164-31-9 |
|---|---|
Fórmula molecular |
C11H9N |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
(2E,4E)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H/b6-2+,9-5+ |
Clave InChI |
JDCCCHBBXRQRGU-VDESZNBCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/C#N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


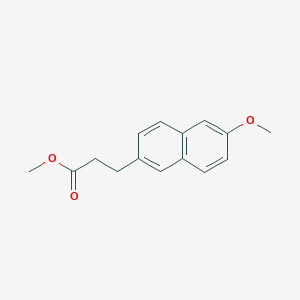
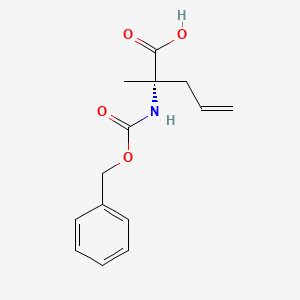

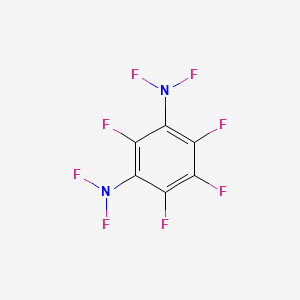
![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)
![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)

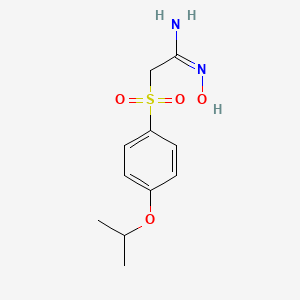
![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
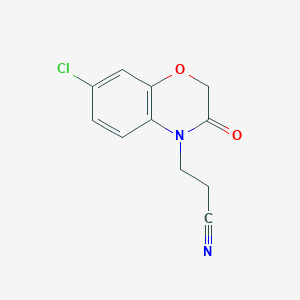
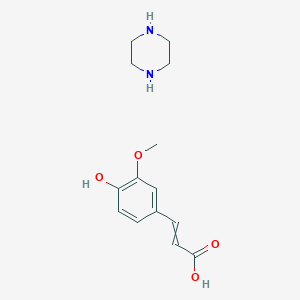
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)
